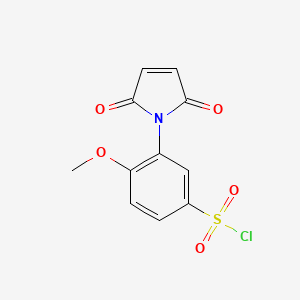![molecular formula C11H10ClN3O B12114570 Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- CAS No. 1152504-13-6](/img/structure/B12114570.png)
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and a 2-(2-pyridinyl)ethoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of 2-chloropyrazine with 2-(2-pyridinyl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Industry
Industrially, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(2-methoxyphenyl)pyrazine
- 2-Chloro-3-(2-methoxybenzyl)pyrazine
- 4-Chloro-2-(2-pyridinyl)pyrimidine
Uniqueness
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is unique due to the presence of both a chlorine atom and a 2-(2-pyridinyl)ethoxy group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1152504-13-6 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2 |
Clé InChI |
UMSRBFRTUBCVNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


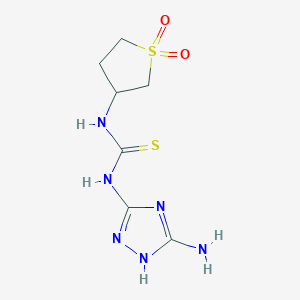
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)

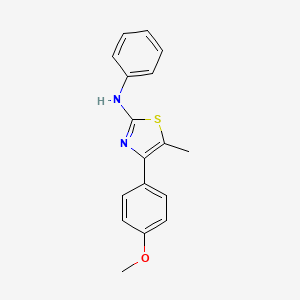

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
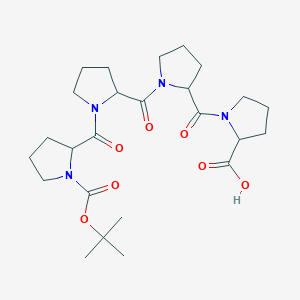

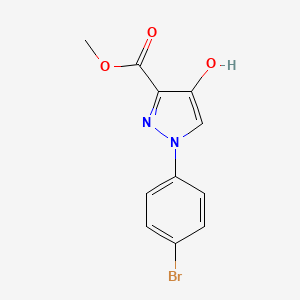
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

